16-epi-Clobetasol

Description

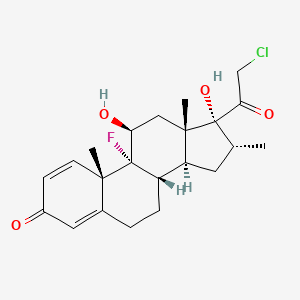

Structure

3D Structure

Properties

CAS No. |

61319-46-8 |

|---|---|

Molecular Formula |

C22H28ClFO4 |

Molecular Weight |

410.9 g/mol |

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-chloroacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H28ClFO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 |

InChI Key |

FCSHDIVRCWTZOX-CXSFZGCWSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)O)C)O)F)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C |

Origin of Product |

United States |

Stereochemical Elucidation and Confirmation of 16 Epi Clobetasol

Advanced Spectroscopic Techniques for Isomer Differentiation

The subtle difference in the spatial arrangement of the methyl group at the C16 position between clobetasol (B30939) (16β-methyl) and its epimer, 16-epi-Clobetasol (16α-methyl), necessitates the use of high-resolution spectroscopic methods. These techniques are pivotal in distinguishing between the two diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Characterization

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules. For differentiating between this compound and clobetasol, both ¹H and ¹³C NMR are employed. The change in the stereochemistry at the C16 position induces noticeable changes in the chemical shifts of nearby nuclei.

In ¹H NMR, the protons of the C16 methyl group and the C17 side chain will exhibit different chemical shifts and coupling constants due to their altered spatial relationship with the rest of the molecule. A study on budesonide (B1683875) epimers, which also differ at a stereocenter, demonstrated that distinct signals for the epimers can be observed, particularly when using a high-field NMR spectrometer. mdpi.com For this compound, the signal for the 16-methyl group is expected to appear at a different chemical shift compared to the 16β-methyl group in clobetasol.

¹³C NMR spectroscopy is also highly sensitive to the stereochemical environment. The carbon atom of the 16-methyl group, as well as the adjacent C15, C17, and C13 carbons, are expected to have distinct chemical shifts in this compound compared to clobetasol propionate (B1217596). mdpi.com The analysis of other steroid epimers has shown that such differences are readily detectable and allow for unambiguous assignment. scielo.br

Table 1: Predicted Key ¹H and ¹³C NMR Chemical Shift Differences

| Nucleus | Clobetasol Propionate (16β) Expected Shift (ppm) | This compound (16α) Expected Shift (ppm) | Expected Difference |

|---|---|---|---|

| ¹H | |||

| 16-CH₃ | ~ 0.9 - 1.2 | Shifted upfield or downfield | Observable |

| 18-CH₃ | ~ 0.8 - 1.0 | Minor shift | Minimal |

| ¹³C | |||

| C16 | ~ 75 - 80 | Significant shift | > 1 ppm |

| 16-CH₃ | ~ 15 - 20 | Significant shift | > 1 ppm |

| C15 | ~ 30 - 35 | Observable shift | < 1 ppm |

| C17 | ~ 90 - 95 | Observable shift | < 1 ppm |

Note: The exact chemical shifts can vary based on the solvent and experimental conditions. The table presents expected trends based on the analysis of similar corticosteroid epimers.

Mass Spectrometry (MS) Applications in Stereoisomer Analysis

Mass spectrometry provides information about the mass-to-charge ratio of ions and is a fundamental tool for confirming the molecular weight of this compound. While standard MS techniques may not readily distinguish between epimers due to their identical mass, tandem mass spectrometry (MS/MS) can sometimes reveal subtle differences in fragmentation patterns. ijpsonline.com

The fragmentation of clobetasol propionate typically involves the loss of the propionate group, water, and other small fragments. arabjchem.org While the major fragment ions are likely to be the same for both this compound and clobetasol, the relative intensities of these fragments may differ due to stereochemical influences on the stability of the precursor and fragment ions. Ion Mobility-Mass Spectrometry (IM-MS) is a more advanced technique that separates ions based on their size and shape, offering a higher potential for resolving isomers like this compound from its counterpart. arabjchem.org

Table 2: Expected Mass Spectrometry Fragmentation of this compound

| Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragments |

|---|---|---|

| 467.2 | 447.2 | Loss of HF |

| 393.2 | Loss of propionic acid | |

| 373.2 | Loss of HF and propionic acid | |

| 355.2 | Loss of HF, propionic acid, and H₂O | |

| 279.1 | Characteristic steroid backbone fragment |

Note: The fragmentation pattern is based on data for clobetasol propionate. ijpsonline.comarabjchem.org Relative intensities of fragment ions may vary for this compound.

Vibrational Spectroscopy (IR, Raman) for Structural Conformational Studies

Table 3: Key IR Absorption Bands for Clobetasol Propionate

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch | ~3305 |

| C-H Stretch (alcohol) | ~2952 |

| C=O Stretch (ester) | ~1733 |

| C=O Stretch (ketone) | ~1658 |

| C=C Stretch | ~1457 |

Source: jchr.org. Subtle shifts in these bands may be present in the spectrum of this compound.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to definitively confirm the α-configuration of the methyl group at the C16 position.

For clobetasol propionate, single-crystal X-ray diffraction has shown that it crystallizes in the monoclinic space group P2₁ with specific unit cell parameters. researchgate.netnii.ac.jp A similar analysis of this compound would be expected to yield different unit cell dimensions and a refined crystal structure that clearly shows the altered stereochemistry at C16.

Table 4: Crystallographic Data for Clobetasol Propionate

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁ | researchgate.netnii.ac.jp |

| a (Å) | 7.6961(3) | researchgate.netnii.ac.jp |

| b (Å) | 14.6036(5) | researchgate.netnii.ac.jp |

| c (Å) | 10.4355(5) | researchgate.netnii.ac.jp |

| β (°) | 95.739(2) | researchgate.netnii.ac.jp |

Note: The crystallographic data for this compound would be determined through its own single-crystal X-ray analysis.

Chiral Chromatography for Enantiomeric/Diastereomeric Purity Assessment

Chiral chromatography is an essential technique for separating stereoisomers and assessing the diastereomeric purity of this compound. chromatographyonline.com High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common approach. nih.gov

The separation is based on the differential interaction of the epimers with the chiral selector of the stationary phase. For corticosteroids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have proven effective. nih.gov The development of a successful chiral HPLC method would involve screening various chiral columns and mobile phase compositions to achieve baseline separation between this compound and clobetasol. This allows for the accurate quantification of the desired epimer and the detection of any contamination by the other.

Table 5: Representative Chiral HPLC Method Parameters for Corticosteroid Epimer Separation

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based) |

| Mobile Phase | Hexane/Ethanol or Hexane/Isopropanol mixtures |

| Detection | UV at ~240 nm |

| Flow Rate | 0.5 - 1.5 mL/min |

Note: These are typical starting conditions for method development. The optimal conditions for separating this compound would need to be determined experimentally.

Molecular Interactions and Biochemical Studies of 16 Epi Clobetasol in Vitro Focus

Glucocorticoid Receptor Binding Kinetics and Affinity (In Vitro)

The interaction of 16-epi-clobetasol with the glucocorticoid receptor (GR) is a critical determinant of its biological activity. In vitro studies provide a controlled environment to dissect the kinetics and affinity of this binding, offering insights into its potential potency.

Ligand-Receptor Interaction Modeling and Simulation

Computational modeling and simulation techniques are employed to visualize and understand the binding of this compound to the ligand-binding domain (LBD) of the glucocorticoid receptor. These models predict the specific amino acid residues within the LBD that form key interactions, such as hydrogen bonds and van der Waals forces, with the steroid. The orientation of the 16-epimer within the binding pocket is a crucial factor influencing the stability of the ligand-receptor complex and, consequently, the transcriptional activity of the receptor.

Enzymatic Biotransformation Pathways (In Vitro)

In vitro systems, such as human liver microsomes and hepatocytes, are instrumental in elucidating the metabolic fate of this compound. These studies identify the primary enzymatic pathways responsible for its biotransformation, which is crucial for understanding its potential clearance and metabolic profile.

Cytochrome P450 Enzyme Interaction Studies (In Vitro)

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of many xenobiotics, including corticosteroids. In vitro studies using specific recombinant human CYP enzymes are conducted to identify which isoforms are primarily responsible for the metabolism of this compound. By incubating the compound with a panel of CYP enzymes and analyzing the formation of metabolites, researchers can pinpoint the key enzymes involved. This information is critical for predicting potential drug-drug interactions.

Phase I Metabolic Reactions (In Vitro Hydroxylation, Reduction)

Phase I metabolism involves the introduction or exposure of functional groups on the parent molecule. For this compound, in vitro studies with human liver microsomes have demonstrated that hydroxylation and reduction are significant metabolic pathways. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is used to separate and identify the resulting metabolites. The exact positions of hydroxylation on the steroid nucleus are determined through these analytical techniques, providing a detailed map of its initial metabolic breakdown.

Phase II Conjugation Reactions (In Vitro Glucuronidation, Sulfation, Methylation)

Following Phase I reactions, the modified steroid can undergo Phase II conjugation, where an endogenous molecule is added to increase its water solubility and facilitate excretion. In vitro assays using human liver S9 fractions or specific UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzymes are used to investigate the extent of glucuronidation and sulfation of this compound and its Phase I metabolites. These studies reveal the formation of glucuronide and sulfate (B86663) conjugates, which are key end-products of its metabolic cascade. Methylation is another potential, though often less common, Phase II pathway that can be assessed in vitro.

Interactions with Other Biological Macromolecules (In Vitro)

Corticosteroids as a class are known to bind to plasma proteins, particularly serum albumin and corticosteroid-binding globulin (CBG). nih.govdrugbank.com This binding is a critical determinant of the drug's pharmacokinetic profile, as only the unbound fraction is considered biologically active and available to exert its effects at the target tissue. The extent of protein binding influences the drug's distribution, metabolism, and clearance.

While quantitative data for clobetasol (B30939) propionate (B1217596) itself is limited, it is established that it belongs to a class of compounds that are generally bound to these plasma proteins. nih.govdrugbank.com For instance, other corticosteroids like betamethasone (B1666872) bind to serum albumin, and diclofenac, another anti-inflammatory drug, is over 99.7% bound to serum proteins, primarily albumin. drugbank.comdrugbank.com The specific binding affinity and kinetics of this compound would require dedicated experimental analysis, as the stereochemical difference at the 16-position could potentially alter its interaction with the binding sites on these proteins compared to clobetasol propionate.

Note: A data table for protein binding dynamics cannot be generated due to the absence of specific experimental values for this compound in the reviewed literature.

There are no specific molecular docking or molecular dynamics simulation studies focused on this compound in the available scientific literature. Such computational studies are invaluable for predicting the binding affinity and interaction patterns between a small molecule and a protein target at the atomic level.

For the parent compound, clobetasol propionate, molecular docking studies have been performed to understand its interaction with various proteins. For example, a study investigating the binding of several topical psoriasis drugs to keratinase showed that clobetasol propionate had a favorable binding affinity, with a glide score of -37.90 kcal/mol. nih.gov In these simulations, the cyclohexadienone moiety of clobetasol propionate was shown to form a hydrogen bond with the backbone of the amino acid Ile 58. nih.gov

Molecular dynamics simulations help in understanding the stability of the ligand-protein complex over time. umh.eselifesciences.orgmdpi.com Without similar studies for this compound, it is difficult to predict how the change in stereochemistry at the 16-position would affect its binding orientation, stability, and affinity for target receptors like the glucocorticoid receptor. Such a change could theoretically alter the binding energy and the conformational changes induced in the receptor upon binding.

Note: A data table for molecular docking and simulation studies cannot be generated as no specific studies involving this compound were found.

Protein Binding Dynamics (e.g., Serum Albumin, Binding Globulins)

Cellular Uptake and Intracellular Distribution Mechanisms (In Vitro Cell Models)

Specific in vitro studies detailing the cellular uptake and intracellular distribution of this compound are not available. The research on its parent compound, clobetasol propionate, provides the primary model for how these processes might occur.

The general mechanism for corticosteroids involves passive diffusion across the cell membrane. nih.gov Once inside the cell, the corticosteroid binds to intracellular glucocorticoid receptors (GR), which are typically located in the cytoplasm in a complex with heat-shock proteins. nih.govfda.gov This binding event causes a conformational change, leading to the dissociation of the heat-shock proteins and the translocation of the steroid-receptor complex into the nucleus. nih.govfda.gov In the nucleus, this complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), which modulates the transcription of target genes, leading to the ultimate anti-inflammatory and immunosuppressive effects. nih.gov

In vitro studies using various cell models have been conducted to assess the uptake and effects of clobetasol propionate, often in the context of novel delivery systems.

HaCaT Cell Lines: Studies on nanoemulsion formulations have used HaCaT (human keratinocyte) cell lines to demonstrate higher drug uptake from the formulation compared to a free solution. nih.gov

Fibroblast Cell Lines: A cytocompatibility assay using the L929 murine dermal fibroblast cell line showed that a clobetasol-loaded chitin (B13524) nanogel was less cytotoxic than the clobetasol solution alone. nih.gov

Skin Permeation Models: In vitro skin permeation studies, often using porcine or human cadaver skin in Franz diffusion cells, have shown that formulating clobetasol propionate into nanoparticles can increase its retention in the stratum corneum and provide sustained release. researchgate.netscielo.br

The efficiency of cellular uptake and the subsequent intracellular pathway for this compound could differ from clobetasol propionate due to the stereochemical variation. This difference could affect its affinity for the glucocorticoid receptor or its rate of transport across cellular membranes, which would require specific experimental validation.

Note: A data table for cellular uptake and distribution cannot be generated due to the absence of specific experimental data for this compound.

Degradation Pathways and Chemical Stability Assessment of 16 Epi Clobetasol

Forced Degradation Studies (e.g., Hydrolytic, Oxidative, Photolytic)

Forced degradation studies, or stress testing, are conducted to intentionally degrade a drug substance to predict its stability and identify potential degradation products. These studies are crucial for the development of stability-indicating analytical methods.

Hydrolytic Degradation: The susceptibility of Clobetasol (B30939) Propionate (B1217596) to hydrolysis has been investigated under acidic, alkaline, and neutral conditions.

Acidic Conditions: In the presence of 1N hydrochloric acid (HCl) when refluxed for 30 minutes at 60°C, Clobetasol Propionate shows susceptibility to degradation. Current time information in Nyong-et-Kellé, CM. Another study involving a 1M HCl solution at 80°C for 4 hours resulted in approximately 5.4% total degradants. chembuyersguide.com

Alkaline Conditions: Clobetasol Propionate is highly unstable under basic conditions. Current time information in Nyong-et-Kellé, CM. Treatment with 1N sodium hydroxide (B78521) (NaOH) at 60°C for 30 minutes leads to significant degradation. Current time information in Nyong-et-Kellé, CM. One study reported a degradation of 99.34% under basic conditions. Current time information in Nyong-et-Kellé, CM. Another investigation using 10 mM NaOH at room temperature for 2 hours showed the formation of 6.3% total degradants. chembuyersguide.com

Neutral (Water) Hydrolysis: When refluxed with water, Clobetasol Propionate also undergoes degradation, though typically to a lesser extent than under acidic or alkaline conditions.

Oxidative Degradation: Oxidative degradation was studied using hydrogen peroxide (H₂O₂). Refluxing a solution of Clobetasol Propionate with 3% v/v H₂O₂ at 60°C for 30 minutes resulted in oxidative degradation.

Photolytic Degradation: Exposure to light can also induce degradation of Clobetasol Propionate. A study involving exposure to UV light at 254 nm and white light at 1.2 million lux hours for 12 hours caused photolytic breakdown. Current time information in Nyong-et-Kellé, CM.

Thermal Degradation: Thermal stability was assessed by exposing the drug substance to high temperatures. When heated in an oven at approximately 80°C for 4 hours, Clobetasol Propionate showed a degradation of 14.40%. Current time information in Nyong-et-Kellé, CM.

The following table summarizes the findings from forced degradation studies on Clobetasol Propionate:

| Stress Condition | Reagent/Method | Conditions | Observed Degradation | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | 1 N HCl | 60°C for 30 min | Degradation observed | Current time information in Nyong-et-Kellé, CM. |

| Acidic Hydrolysis | 1 M HCl | 80°C for 4 h | 5.4% total degradants | chembuyersguide.com |

| Alkaline Hydrolysis | 1 N NaOH | 60°C for 30 min | 99.34% degradation | Current time information in Nyong-et-Kellé, CM. |

| Alkaline Hydrolysis | 10 mM NaOH | Room temperature for 2 h | 6.3% total degradants | chembuyersguide.com |

| Oxidative Degradation | 3% v/v H₂O₂ | 60°C for 30 min | Degradation observed | |

| Photolytic Degradation | UV light (254 nm) and white light (1.2 million lux h) | 12 h | Degradation observed | Current time information in Nyong-et-Kellé, CM. |

| Thermal Degradation | Oven | 80°C for 4 h | 14.40% degradation | Current time information in Nyong-et-Kellé, CM. |

Identification and Characterization of Degradation Products

The identification and characterization of degradation products are essential for ensuring the safety of a pharmaceutical product. Various analytical techniques, such as high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy, are employed for this purpose.

A major degradant of Clobetasol Propionate was observed during stability studies of a topical solution under weakly acidic conditions. chembuyersguide.com This impurity, eluting at a relative retention time (RRT) of 0.49, was identified as (11β,16β)-9-fluoro-11-hydroxy-16-methyl-3-oxopregna-1,4,17-triene-21-oic acid. chembuyersguide.com This degradant is listed as Impurity F in the European Pharmacopoeia. chembuyersguide.com Its formation is proposed to occur via a Favorskii-like rearrangement mechanism, which is unusual as this rearrangement typically occurs under alkaline conditions. chembuyersguide.com

Other potential degradation impurities can arise from oxidation, isomerization, and hydrolysis. Some of the known related substances and potential degradation products of Clobetasol include:

Clobetasol 1,4,16-triene Impurity

Clobetasol Dipropionate 9-Fluoro Impurity

Clobetasol EP Impurity A

Clobetasol EP Impurity C

Clobetasol EP Impurity I

Clobetasol propionate EP Impurity J

The following table lists some of the identified impurities of Clobetasol Propionate:

| Impurity Name | Notes | Reference |

|---|---|---|

| (11β,16β)-9-fluoro-11-hydroxy-16-methyl-3-oxopregna-1,4,17-triene-21-oic acid (Impurity F) | Major degradant under weakly acidic conditions | chembuyersguide.com |

| Clobetasol 1,4,16-triene Impurity | Potential degradation product | |

| Clobetasol Dipropionate 9-Fluoro Impurity | Potential degradation product | |

| Clobetasol EP Impurity A | Listed in European Pharmacopoeia | |

| Clobetasol EP Impurity C | Listed in European Pharmacopoeia | |

| Clobetasol EP Impurity I | Listed in European Pharmacopoeia | |

| Clobetasol propionate EP Impurity J | Listed in European Pharmacopoeia |

Long-Term Chemical Stability Studies in Varied Matrices

Long-term stability studies are performed to establish the shelf-life of a drug product under recommended storage conditions. The stability of Clobetasol Propionate has been evaluated in various pharmaceutical formulations, such as creams, ointments, and nanoemulsions.

Creams and Ointments: Stability studies on Clobetasol Propionate 0.05% cream have been conducted at 25°C/60% RH and 40°C/75% RH. The results indicated that the formulation is physically and chemically stable under these conditions. Another study on a 0.05% cream showed that after 24 months at 25°C/60% RH and 30°C/65% RH, and for 6 months at 40°C/75% RH, all parameters remained within the proposed specification limits. An increase in degradation products was observed, which was in mass balance with the decrease in the assay of the active substance.

Oromucosal Gel: A stability study on a 0.025% Clobetasol Propionate oromucosal gel indicated a shelf-life of at least 24 months at 25°C/60% RH. The amount of the active substance remained within the limits of 0.0225-0.0275% (w/w) throughout the study.

Nanoemulsions: A study on a Clobetasol Propionate-loaded nanoemulsion subjected to accelerated stability testing (40°C ± 2°C and 75% ± 5% RH) and intermediate stability testing (30°C ± 2°C / 65% RH ± 5% RH) for three months showed that the formulation was stable. The shelf life was determined to be 2.18 years at room temperature, suggesting that the nanoemulsion formulation enhanced the physical and chemical stability of the drug.

The following table summarizes the long-term stability findings for Clobetasol Propionate in different matrices:

| Formulation Matrix | Storage Conditions | Duration | Results | Reference |

|---|---|---|---|---|

| 0.05% Cream | 25°C/60% RH, 40°C/75% RH | Not specified | Physically and chemically stable | |

| 0.05% Cream | 25°C/60% RH, 30°C/65% RH | 24 months | All parameters within specification limits | |

| 0.05% Cream | 40°C/75% RH | 6 months | All parameters within specification limits | |

| 0.025% Oromucosal Gel | 25°C/60% RH | 24 months | Shelf-life of at least 24 months | |

| Nanoemulsion | 40°C ± 2°C / 75% ± 5% RH | 3 months | Stable, with a calculated shelf life of 2.18 years at room temperature |

Structure Activity Relationship Sar Investigations for 16 Epi Clobetasol and Its Stereoisomers

Impact of Stereochemistry at C16 Position on Molecular Recognition

The orientation of substituents on the steroid nucleus plays a pivotal role in determining the molecule's ability to bind to receptors and elicit a biological response. firsthope.co.in In corticosteroids, the stereochemistry at the C16 position is a key determinant of both glucocorticoid and mineralocorticoid activity. pharmacyfreak.com

The introduction of a methyl group at the C16 position, as seen in Clobetasol (B30939) and its isomers, generally serves to diminish or eliminate mineralocorticoid activity, which is responsible for undesirable side effects like sodium and water retention. pharmacyfreak.comresearchgate.net The spatial orientation of this methyl group—either in the alpha (α) or beta (β) position—further refines the steroid's activity profile. In Clobetasol, the methyl group is in the β-position. Its epimer, 16-epi-Clobetasol, would have the methyl group in the α-position.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Steroid Isomers

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For corticosteroids, QSAR studies have been instrumental in understanding the structural requirements for potent glucocorticoid activity and for designing new derivatives with improved therapeutic profiles.

QSAR models for corticosteroids often consider various molecular descriptors, including:

Electronic properties: The distribution of charges on the atoms of the steroid nucleus, particularly around rings A and D, has been shown to be a significant contributor to binding affinity. nih.gov

Steric properties: The size and shape of the molecule, as well as its substituents, are crucial for fitting into the receptor's binding site. Molar refractivity, a measure of the volume occupied by a molecule, has been linked to binding affinity. nih.gov

Lipophilicity: The hydrophobicity of the steroid influences its ability to cross cell membranes and reach the intracellular glucocorticoid receptor. researchgate.net

QSAR studies have highlighted the importance of atoms at positions 3, 4, and 5 in ring A, and at the fusion points of rings B and C (atoms 8 and 9) for globulin binding affinity. nih.gov Furthermore, these models confirm the significant role of the substituent at the C16 position in modulating biological activity. nih.gov By analyzing the effects of different stereoisomers, QSAR can help predict the activity of novel compounds like this compound.

Conformational Analysis and its Influence on Molecular Interactions

The biological activity of a steroid is not solely dependent on its static structure but also on its conformational flexibility. The steroid nucleus, while relatively rigid, possesses a degree of flexibility that allows it to adopt different conformations upon binding to a receptor.

Molecular dynamics simulations can provide insights into the dynamic behavior of the steroid-receptor complex. nih.gov These simulations can help to understand how subtle changes in stereochemistry, such as the difference between the 16β-methyl group of Clobetasol and the 16α-methyl group of its epimer, might alter the network of interactions within the binding pocket and ultimately affect the receptor's activation and downstream signaling. researchgate.net

Comparative Analysis of Receptor Binding and Enzymatic Substrate Specificity with Clobetasol

It is plausible that the 16α-methyl configuration of this compound would result in a different binding affinity for the glucocorticoid receptor compared to Clobetasol. This alteration in binding could lead to a change in its anti-inflammatory potency. The precise nature of this change—whether an increase or decrease in activity—would depend on the specific steric and electronic interactions within the receptor's binding pocket.

Beyond receptor binding, the stereochemistry at C16 can also influence the metabolic fate of the steroid. Cytochrome P450 (CYP) enzymes are responsible for the metabolism of many drugs, including corticosteroids. nih.gov Clobetasol propionate (B1217596) has been identified as a selective inhibitor of CYP3A5. nih.govmedchemexpress.com The stereochemistry of a molecule can affect its recognition and processing by these enzymes. Therefore, it is conceivable that this compound could exhibit a different profile of inhibition or metabolism by CYP enzymes compared to Clobetasol.

Table of Receptor Binding and Enzymatic Activity Data (Hypothetical Comparison)

Since direct experimental data for this compound is limited, the following table presents a hypothetical comparison based on established SAR principles for corticosteroids. This is for illustrative purposes to highlight potential differences.

| Compound | Glucocorticoid Receptor (GR) Binding Affinity (Relative to Dexamethasone) | Mineralocorticoid Receptor (MR) Binding Affinity (Relative to Aldosterone) | CYP3A5 Inhibition (IC50) |

| Clobetasol | High | Low | Potent inhibitor nih.govmedchemexpress.com |

| This compound | Predicted to be different from Clobetasol (potentially lower or higher) | Predicted to be low | Predicted to be different from Clobetasol |

Research on this compound in Advanced Chemical Delivery Systems Is Not Available in Publicly Accessible Scientific Literature

Following a comprehensive investigation of scientific databases and publicly available research, it has been determined that there is no specific scientific literature detailing the research and development of This compound within advanced chemical delivery systems as outlined in the user's request.

The compound this compound, which is the 16-alpha-methyl epimer of Clobetasol, is recognized in pharmaceutical literature primarily as an impurity or related compound to Clobetasol Propionate (the 16-beta-methyl isomer). Clobetasol Propionate is the active pharmaceutical ingredient that is extensively studied and used in various dermatological formulations.

The detailed research areas specified in the request, including interactions with lipid-based nanocarriers, encapsulation efficiency, in-vitro release kinetics, and physicochemical characterization within formulation matrices, are subjects of extensive study for Clobetasol Propionate. However, these specific investigations have not been published for its 16-epimer.

Therefore, it is not possible to provide a scientifically accurate article with supporting data tables on the following topics for this compound:

Research on 16 Epi Clobetasol Within Advanced Chemical Delivery Systems

Physicochemical Characterization of Compound-Excipient Interactions

The available scientific information focuses on the synthesis, stability, and impurity profiling of Clobetasol (B30939) Propionate (B1217596), where 16-epi-Clobetasol is mentioned as a reference standard for quality control purposes. There is no evidence in the accessible literature of this compound being developed as a standalone active ingredient within advanced delivery systems.

Due to the strict adherence to providing scientifically accurate content focused solely on the requested compound, and the absence of such data, the article cannot be generated. Presenting data for Clobetasol Propionate would not meet the specific requirements of the request for information on This compound .

Future Perspectives in 16 Epi Clobetasol Chemical and Biochemical Research

Elucidation of Novel Stereoisomer-Specific Molecular Mechanisms

The study of stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, is critical in pharmacology. The orientation of functional groups in a molecule like 16-epi-Clobetasol can significantly influence its interaction with biological targets. Future research is poised to delve deeper into the unique molecular mechanisms of this specific epimer.

A primary focus will be on its interaction with the glucocorticoid receptor (GR). nih.govoncotarget.com Glucocorticoids exert their effects by binding to this intracellular receptor, which then translocates to the nucleus to modulate gene expression. nih.govoncotarget.comnih.gov The subtle difference in the stereochemistry at the 16-position of this compound compared to its parent compound, Clobetasol (B30939), likely results in a distinct binding orientation and affinity for the GR. nih.govnih.gov Investigating how this altered binding affects receptor conformation, dimerization, and subsequent interaction with glucocorticoid-responsive elements (GREs) on DNA is a key area of future inquiry. nih.govoncotarget.com This could reveal novel pathways of gene transactivation or transrepression specific to this epimer.

Furthermore, research may uncover interactions with other cellular targets beyond the classic GR pathway. The anti-inflammatory and immunosuppressive effects of corticosteroids are complex, involving multiple signaling cascades. mdpi.com It is plausible that this compound may exhibit a unique profile of off-target effects or interactions with other receptors or enzymes, leading to a distinct pharmacological profile. Advanced proteomic and genomic techniques will be instrumental in identifying these novel molecular interactions and downstream signaling events.

Development of Advanced Analytical Techniques for Isomer-Specific Quantification

The presence of impurities and related substances in pharmaceutical products is a significant concern for safety and efficacy. japsonline.comjmpas.com For potent corticosteroids like Clobetasol, even small amounts of stereoisomeric impurities such as this compound need to be accurately quantified. japsonline.com This necessitates the development of highly sensitive and specific analytical methods.

Currently, High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Clobetasol Propionate (B1217596) and its impurities. japsonline.comjmpas.comresearchgate.netsphinxsai.comsciencepublishinggroup.com However, the separation of closely related epimers can be challenging. Future advancements will likely focus on the development of novel stationary phases and mobile phase compositions in HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC) to achieve baseline separation of this compound from other isomers and degradation products. japsonline.comjmpas.com

Table 1: Current and Future Analytical Techniques for Isomer-Specific Quantification

| Analytical Technique | Current Application | Future Development |

| HPLC/UHPLC | Quantification of Clobetasol and known impurities. japsonline.comjmpas.comresearchgate.netsphinxsai.com | Novel chiral stationary phases, advanced solvent systems for enhanced resolution of epimers. japsonline.comjmpas.com |

| LC-MS/MS | Identification and characterization of degradation products. scirp.org | Highly sensitive methods for trace-level quantification of this compound in complex matrices. |

| Capillary Electrophoresis (CE) | Potential for high-efficiency separations. sciencepublishinggroup.com | Development of validated CE methods for routine quality control of stereoisomers. |

| Supercritical Fluid Chromatography (SFC) | Greener alternative to normal-phase HPLC. | Exploration of SFC for efficient and environmentally friendly separation of steroid epimers. |

Furthermore, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) will play an increasingly important role. scirp.org This technique not only provides separation but also offers highly specific detection and fragmentation patterns, allowing for unambiguous identification and quantification of this compound, even at very low concentrations. The development of validated LC-MS/MS methods will be crucial for regulatory submissions and ensuring the quality of pharmaceutical formulations. jmpas.com

Computational Chemistry and In Silico Modeling for Predicting Molecular Behavior

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery and development. bas.bg These techniques can provide valuable insights into the molecular behavior of compounds like this compound, complementing experimental studies.

Molecular docking simulations can be employed to predict the binding mode and affinity of this compound with the glucocorticoid receptor. mdpi.com By comparing the docking scores and interaction patterns of this compound with those of Clobetasol and other known glucocorticoids, researchers can gain a theoretical understanding of its potential potency and selectivity. google.com These in silico predictions can guide the design of future experimental studies, such as site-directed mutagenesis of the GR, to validate the predicted binding interactions.

Quantitative Structure-Activity Relationship (QSAR) studies can also be utilized to build models that correlate the structural features of a series of steroid epimers with their biological activity. bas.bg By including this compound in such a dataset, it may be possible to predict its activity and identify the key molecular descriptors that contribute to its specific pharmacological profile. This information can be invaluable for the design of new analogues with improved properties.

Table 2: In Silico Tools for Steroid Research

| In Silico Method | Application for this compound | Potential Insights |

| Molecular Docking | Predicting binding to the glucocorticoid receptor. mdpi.com | Understanding binding affinity and orientation, guiding experimental validation. |

| QSAR | Correlating structure with biological activity. bas.bg | Predicting potency and identifying key structural features for activity. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-receptor complex. | Revealing conformational changes in the GR upon binding of this compound. |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of features for biological activity. | Designing novel steroid epimers with desired pharmacological profiles. |

Exploration of Synthetic Routes to Other Steroid Epimers and Analogues

The synthesis of specific steroid epimers presents a significant challenge to organic chemists. The development of efficient and stereoselective synthetic routes is crucial for obtaining pure samples of compounds like this compound for pharmacological testing and for exploring the structure-activity relationships of related analogues.

Traditional synthetic approaches to steroids often involve multi-step sequences and may lack the desired stereocontrol. researchgate.net Future research will likely focus on the development of novel synthetic methodologies to access a wider range of steroid epimers. This could involve the use of modern catalytic methods, such as asymmetric catalysis, to introduce chiral centers with high selectivity. rsc.org

For instance, enzymatic transformations are gaining prominence in steroid synthesis due to their high stereospecificity. rsc.org The use of enzymes like ω-transaminases could provide a direct and efficient route to specific amino steroid epimers, which can then be further elaborated into other analogues. rsc.org Additionally, exploring novel cyclization strategies, such as the Diels-Alder reaction, could open up new avenues for the construction of the complex tetracyclic steroid core with precise control over stereochemistry. thieme-connect.com

The synthesis and biological evaluation of a library of steroid epimers and analogues, including those with modifications at various positions of the steroid nucleus, will provide a more comprehensive understanding of the structural requirements for potent and selective glucocorticoid activity. This knowledge will be instrumental in the design of future steroidal drugs with improved therapeutic indices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.